molecular formula C3H2NSSi B14271043 CID 22135129

CID 22135129

Cat. No.: B14271043
M. Wt: 112.21 g/mol
InChI Key: IRRGJAIOMJQWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 22135129” is known as Clopidogrel. Clopidogrel is an antiplatelet agent used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is a prodrug that requires metabolic activation to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clopidogrel is synthesized through a multi-step process. The synthesis typically involves the following steps:

    Formation of the thienopyridine core: This is achieved by reacting 2-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base.

    Cyclization: The intermediate product undergoes cyclization to form the thienopyridine ring.

    Introduction of the ester group: The ester group is introduced through esterification reactions.

    Final steps:

Industrial Production Methods

Industrial production of Clopidogrel follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Clopidogrel undergoes several types of chemical reactions, including:

    Oxidation: Clopidogrel is oxidized to its active thiol metabolite.

    Hydrolysis: The ester group in Clopidogrel can undergo hydrolysis under acidic or basic conditions.

    Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

    Hydrolysis: Acidic or basic conditions with water or alcohols.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: The active thiol metabolite of Clopidogrel.

    Hydrolysis: Carboxylic acid derivatives.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

Clopidogrel has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying antiplatelet agents and their synthesis.

    Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.

    Medicine: Extensively used in clinical trials for preventing myocardial infarction and stroke.

    Industry: Used in the pharmaceutical industry for the production of antiplatelet medications.

Comparison with Similar Compounds

Similar Compounds

    Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.

    Prasugrel: A newer antiplatelet agent with a faster onset of action and higher potency.

    Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to P2Y12 receptors.

Uniqueness

Clopidogrel is unique in its balance of efficacy and safety. It has a well-established clinical profile and is widely used in combination with aspirin for dual antiplatelet therapy. Its irreversible binding to P2Y12 receptors provides long-lasting antiplatelet effects, making it suitable for chronic use in patients with cardiovascular diseases.

Properties

Molecular Formula

C3H2NSSi

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C3H2NSSi/c6-3-4-1-2-5-3/h1-2H

InChI Key

IRRGJAIOMJQWST-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)[Si]

Origin of Product

United States

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